

Vatalanib succinate VEGF receptor tyrosine kinase inhibitor

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Compound Focus: Vatalanib Succinate

CAS No.: 212142-18-2

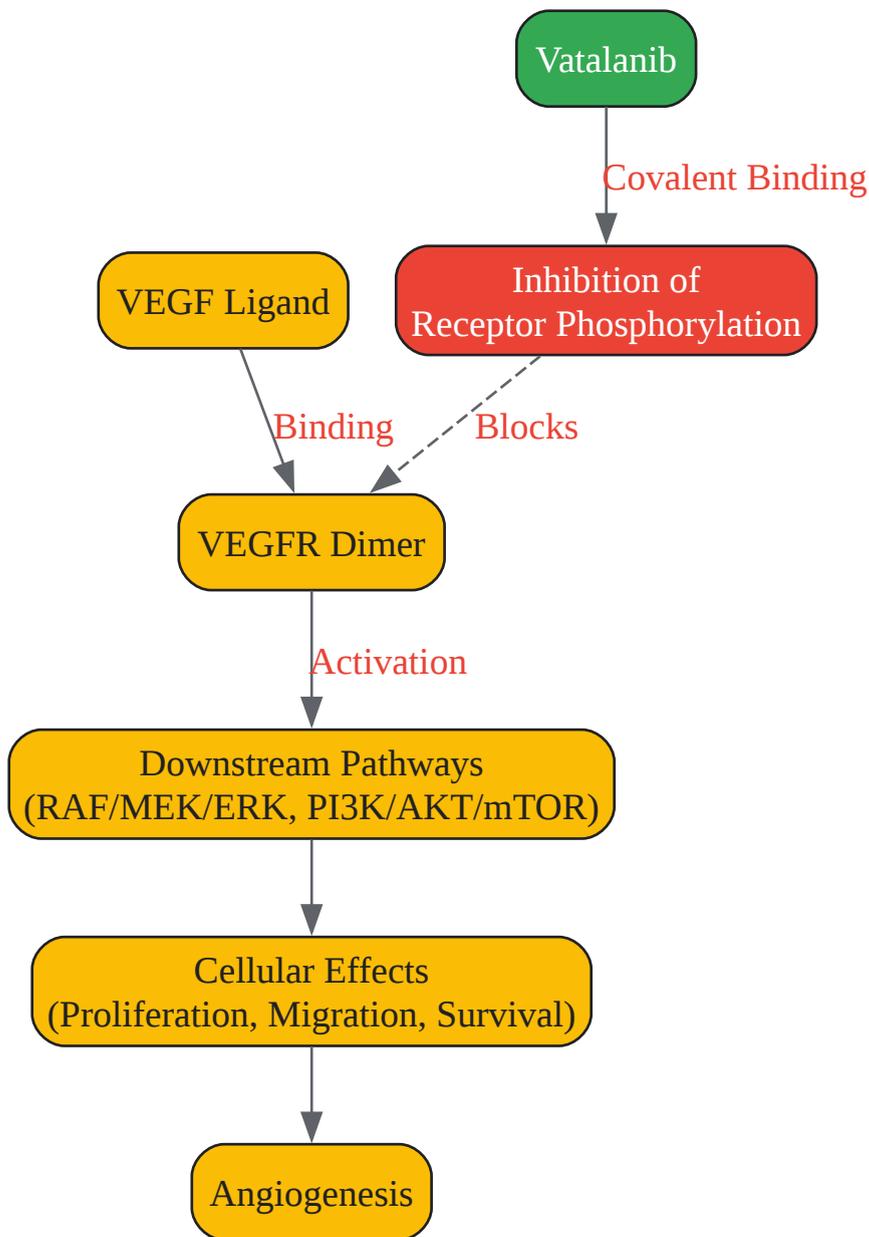
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Mechanism of Action and Signaling Pathways

Vatalanib is classified as a **type III tyrosine kinase inhibitor**, also known as a covalent inhibitor, which functions by irreversibly binding to cysteines at specific sites on the kinases [1]. It primarily blocks angiogenesis by inhibiting the VEGF/VEGFR signaling axis.

The diagram below illustrates the VEGF/VEGFR signaling pathway and how Vatalanib induces its anti-angiogenic effects.



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This inhibition leads to reduced proliferation, migration, and survival of endothelial cells, ultimately suppressing the vascularization and growth of tumors [2] [3].

Quantitative Biological Data

The potency of Vatalanib against its primary and secondary targets is quantified by its half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

Target	IC50 (nM)	Note
VEGFR-2 (KDR)	37	Primary receptor for angiogenesis [4]
VEGFR-1 (Flt-1)	77	[2] [4]
VEGFR-3 (Flt-4)	730	Primary receptor for lymphangiogenesis [4]
c-Kit	730	[4]
PDGFR- β	580	[4]
c-Fms	1400	[4]

Key Experimental Models and Protocols

Research on Vatalanib has utilized both *in vitro* and *in vivo* models to establish its efficacy.

- ***In Vitro* Models: Human Umbilical Vein Endothelial Cells (HUVECs)** are a standard model for studying angiogenesis. Experiments typically assess the compound's ability to inhibit VEGF-induced proliferation, migration, and tube formation of these cells [5].
- ***In Vivo* Models: The corneal micropocket assay** is a classic model for studying angiogenesis. A pellet containing a pro-angiogenic factor like VEGF is implanted into the corneal stroma of a rodent to induce blood vessel growth from the limbus. The effect of Vatalanib, administered orally, can be quantified by measuring the reduction in vessel area and density towards the pellet [5].

Clinical Trial Insights and Dosing

Clinical trials have explored Vatalanib in various cancers, providing insight into its dosing and real-world efficacy and safety.

Parameter	Details from Clinical Studies
Evaluated Indications	Myelodysplastic Syndromes (MDS) [6], Advanced Pancreatic Cancer [7], Metastatic Colorectal Cancer [8]

Parameter	Details from Clinical Studies
Common Dosing Schedules	Once daily (1250 mg) [6] or twice daily with a "ramp-up" schedule (250 mg → 500 mg → 750 mg bid) [7]
Reported Efficacy	MDS: Hematological improvement in 5% of all patients, 15% in patients on drug ≥3 months [6]. Pancreatic Cancer: 29% 6-month survival rate as 2nd-line therapy [7].
Common Adverse Events (Grade ≥2)	Fatigue, nausea, vomiting, dizziness, anorexia, ataxia, diarrhea, pain, hypertension [6] [7]
Notable Serious Risks	Two deaths possibly drug-related (intracerebral hemorrhage, sudden death) [6]

Key Considerations for Researchers

- **Clinical Applicability:** While Vatalanib demonstrated biological activity, its **clinical applicability has been limited** by a combination of modest efficacy in some settings and a challenging side effect profile [6]. Its development for major oncology indications appears to be discontinued [8].
- **Research Utility:** Vatalanib remains a valuable **tool compound in preclinical research** for studying the effects of VEGFR and multi-kinase inhibition in various biological contexts, including cancer and other neovascularization-dependent diseases [5].

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